3-(3-Cyano-phenyl)-3-oxo-propionic acid
Description
3-(3-Cyano-phenyl)-3-oxo-propionic acid is a β-keto acid derivative featuring a phenyl ring substituted with a cyano (-C≡N) group at the meta position. Its structure comprises a propionic acid backbone (CH2-C(=O)-COOH) linked to the 3-cyano-phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano substituent, which enhances acidity and influences reactivity.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
XFODIAHSXPAKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-(3-cyano-phenyl)-3-oxo-propionic acid with analogs differing in substituent type, position, or functional group.
Key Observations:
- Electron-Withdrawing Groups (CN, CF₃, SO₂CH₃): Enhance acidity and stabilize enolate intermediates, facilitating nucleophilic reactions. The cyano group offers a balance between electronic effects and steric demands, making it versatile in synthesis .
- Halogens (Br, Cl): Introduce steric bulk and polarizability, affecting reaction kinetics.
- Ester vs. Acid Forms: Esters (e.g., ethyl or methyl) exhibit reduced acidity and higher lipophilicity, improving membrane permeability in drug design .
Positional Isomerism and Reactivity
- Meta vs. Para Substitution: The cyano group at the meta position (3-CN) in the target compound directs electrophilic substitution to the para position of the phenyl ring. In contrast, para-substituted analogs (e.g., 4-Cl in ) may exhibit different regioselectivity in further functionalization .
Stability and Decomposition Pathways
- Thermal Stability: Trifluoromethyl derivatives () demonstrate enhanced thermal stability due to the strong C-F bond, whereas β-keto acids like the target compound may undergo decarboxylation under high heat .
- Hydrolytic Sensitivity: Cyano groups can hydrolyze to carboxylic acids or amides under acidic/basic conditions, offering a route for further derivatization. Bromo or iodo analogs (–17) are less prone to hydrolysis but may participate in Ullmann or Suzuki couplings .
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